N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine is a chemical compound with the molecular formula C30H48NOP It is known for its unique structure, which includes a diphenylphosphoryl group attached to a decan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine typically involves the reaction of decan-1-amine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides can react with the amine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines .
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and cellular processes through its interactions with proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine: Unique due to its specific structure and functional groups.
N,N-Dialkylnitrosoamines: Similar in having nitrogen-containing functional groups but differ in their reactivity and applications.
Phosphoryl Chlorides: Share the phosphoryl group but have different chemical properties and uses.
Uniqueness
This compound is unique due to its combination of a long alkyl chain with a diphenylphosphoryl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
828936-15-8 |
---|---|
Molekularformel |
C30H48NOP |
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
N,N-dibutyl-10-diphenylphosphoryldecan-1-amine |
InChI |
InChI=1S/C30H48NOP/c1-3-5-25-31(26-6-4-2)27-19-11-9-7-8-10-12-20-28-33(32,29-21-15-13-16-22-29)30-23-17-14-18-24-30/h13-18,21-24H,3-12,19-20,25-28H2,1-2H3 |
InChI-Schlüssel |
REPGGOHOQDTUCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCCCCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.